molecular formula C18H18N2O4S B2438819 N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899758-12-4

N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2438819
CAS RN: 899758-12-4
M. Wt: 358.41
InChI Key: QUNYRYNEIYOZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactions in Organic Chemistry

N,N-dimethylpyruvamide (DMPA), closely related to the queried compound, is used in organic photochemical reactions. For example, its photoreactions in methanol and ethanol have been studied, producing various products with good yields. This research offers insights into the reaction mechanisms of similar compounds under irradiation in different solvents (Shima, Tanabe, Furukawa, Saito, & Shirahashi, 1984).

Anticancer, Antioxidant, and Anti-Inflammatory Properties

A series of N-substituted saccharins, which include structural similarities to the queried compound, have been synthesized and tested for various biological activities. These compounds have shown notable anti-inflammatory, antioxidant, and anticancer activities, particularly against hepatic cancer cells. The study also explores their antibacterial and antifungal properties, providing a comprehensive overview of the potential therapeutic applications (Al-Fayez, Elsawy, Mansour, Ali, & Elghamry, 2022).

Herbicide Transformations in Soil

Research has explored the transformations of herbicides structurally related to the compound . These transformations in soil lead to various products, indicating the environmental fate and activity of such compounds. This study is significant for understanding the ecological impact of related herbicides (Yih, Swithenbank, & McRae, 1970).

Synthesis for Antitumor Agents

The synthesis of compounds with structures similar to the queried chemical, aiming for potential antitumor applications, has been documented. Such studies are critical in developing new therapeutic agents for cancer treatment (Reddy, Raju, Reddy, & Rajanarendar, 2010).

Antibacterial Activities

Investigations into compounds with structural elements similar to the queried molecule have demonstrated significant antibacterial activities. These studies are crucial for the development of new antibiotics and understanding the antimicrobial potential of such compounds (Linhua, 2013).

Neuroprotective Agents

Research on N-acylaminophenothiazines, structurally related to the queried compound, reveals their potential as neuroprotective agents. This research contributes to the understanding of treatments for neurological disorders like Alzheimer's disease (González-Muñoz, Arce, López, Pérez, Romero, del Barrio, Martin-de-Saavedra, Egea, León, Villarroya, López, García, Conde, & Rodríguez-Franco, 2011).

Crystal Structure and Herbicidal Activity

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-8-9-12(2)15(10-11)19-17(21)13(3)20-18(22)14-6-4-5-7-16(14)25(20,23)24/h4-10,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNYRYNEIYOZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

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